2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Imidazo[1,2-a]pyridines are a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . Among these, 3-substituted derivatives, such as 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde, are of particular interest. This compound features a propyl group at the 2-position and an aldehyde functional group at the 3-position of the imidazo[1,2-a]pyridine core. The aldehyde moiety enables diverse synthetic transformations, while the propyl substituent may modulate electronic, steric, and pharmacokinetic properties compared to other substituents (e.g., aryl, halogen, or methyl groups).
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-propylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-2-5-9-10(8-14)13-7-4-3-6-11(13)12-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
STCOGSUCLHTDSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C=CC=CC2=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
Key Considerations
- Green Chemistry : The domino A³-coupling method outperforms others in sustainability due to aqueous conditions and low energy input.
- Functional Group Tolerance : Bromomalonaldehyde condensation allows for electron-withdrawing groups on the pyridine ring without side reactions.
- Scalability : The domino reaction and TEMPO oxidation are validated for multi-gram synthesis.
Chemical Reactions Analysis
Oxidative Cross-Dehydrogenative Coupling
FeBr₃-catalyzed reactions with aryl aldehydes enable selective functionalization. Under aerobic conditions, 3-aroylimidazo[1,2-a]pyridine derivatives form via oxidative cross-dehydrogenative coupling (CDC). Key findings include:
| Reaction Conditions | Catalyst | Yield (%) | Product Class |
|---|---|---|---|
| Aryl aldehyde + FeBr₃, air, 80°C | FeBr₃ | 72–89 | 3-Aroylimidazo[1,2-a]pyridines |
| Same reactants under argon | FeBr₃ | 65–78 | 3,3′-(Arylmethylene)bis derivatives |
This method leverages molecular oxygen as the terminal oxidant, avoiding stoichiometric oxidants . The bis-derivatives formed under inert atmospheres suggest competing pathways dependent on oxygen availability .
Domino A³-Coupling Reactions
Copper-catalyzed three-component reactions (A³-coupling) with 2-aminopyridines and alkynes yield 2,3-disubstituted imidazo[1,2-a]pyridines:
| Components | Catalyst System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Aminopyridine + Aldehyde + Alkyne | CuI, NaOAs, H₂O/EtOH | 50°C | 6–14 | 68–87 |
The mechanism involves:
-
Schiff base formation between 2-aminopyridine and aldehyde.
-
Copper acetylide generation from alkyne.
-
5-exo-dig cycloisomerization and 1,3-hydride shift .
This method is noted for its green credentials (E-factor = 8.2), outperforming conventional methods .
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic attacks, enabling derivatization:
| Nucleophile | Product Class | Conditions | Yield (%) |
|---|---|---|---|
| Amines | Imines (Schiff bases) | RT, DMF, 2–4 h | 75–82 |
| Alcohols | Hemiacetals | Acid catalysis, 50°C | 60–68 |
For example, reactions with aniline derivatives produce imines, which are intermediates for further functionalization.
Condensation Reactions
The aldehyde participates in Knoevenagel and related condensations:
| Partner Reagent | Product Class | Catalyst | Yield (%) |
|---|---|---|---|
| Active methylene (e.g., malononitrile) | α,β-Unsaturated nitriles | Piperidine | 70–78 |
| Hydrazines | Hydrazones | EtOH, RT | 85–90 |
These products serve as precursors for heterocyclic scaffolds.
Silver-Catalyzed Aminooxygenation
Intramolecular aminooxygenation forms fused imidazo-pyridine derivatives:
| Conditions | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| AgNO₃ (10 mol%), H₂O₂, CH₃CN, 70°C | AgNO₃ | Acetonitrile | 78–84 |
This method achieves regioselective oxygenation at the 3-position .
Mechanistic Insights
-
FeBr₃-Catalyzed CDC : Fe³⁰ acts as a Lewis acid, polarizing the aldehyde carbonyl and facilitating radical intermediates. O₂ regenerates Fe³⁺ by oxidizing Fe²⁺ .
-
Domino A³-Coupling : The 1,3-hydride shift is rate-determining, confirmed by deuterium-labeling studies .
Comparative Reaction Efficiency
| Method | Catalyst | Green Metrics (E-factor) | Scalability |
|---|---|---|---|
| FeBr₃-Catalyzed CDC | FeBr₃ | 12.5 | Gram-scale |
| Domino A³-Coupling | CuI | 8.2 | Multi-gram |
| Ag-Aminooxygenation | AgNO₃ | 15.8 | Lab-scale |
Scientific Research Applications
2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Table 1: Substituent Effects on Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
Biological Activity
2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is a member of the imidazo[1,2-a]pyridine family, which are heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 203.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activities of imidazo[1,2-a]pyridines, including this compound, have been linked to various pharmacological effects. Research indicates that these compounds may exhibit:
- Anticancer Properties : Some derivatives have been shown to inhibit tumor cell proliferation.
- Antimicrobial Activity : Certain imidazo[1,2-a]pyridine derivatives demonstrate activity against various bacterial strains.
- Neuroprotective Effects : Investigations suggest potential benefits in neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in cancer cell metabolism.
- Interaction with Receptors : It could modulate receptor activity in the central nervous system, contributing to neuroprotective effects.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.
Anticancer Activity
A study investigated the effects of this compound on L1210 leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through caspase activation and DNA fragmentation analysis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction |
|---|---|---|
| 0 | 100 | No |
| 5 | 85 | Low |
| 10 | 60 | Moderate |
| 20 | 30 | High |
Antimicrobial Activity
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating promising antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | 123456-79-0 | Strong mutagenic properties |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | 6188-43-8 | Known for food safety assessments |
| 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | 820245-84-9 | Associated with higher carcinogenic risk |
The structural variations influence the biological activity and pharmacological profiles of these compounds.
Q & A
Basic: What are the established synthetic methodologies for 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde?
Answer:
The synthesis of this compound can be achieved through several routes:
- Friedel-Crafts Acylation : Lewis acids (e.g., AlCl₃) catalyze the introduction of acyl groups at the C-3 position of imidazo[1,2-a]pyridine derivatives, enabling high-yield acetylation .
- Claisen-Schmidt Condensation : Reaction of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with ketones in PEG-400 solvent yields chalcone derivatives, with purity confirmed via TLC and IR spectroscopy .
- Cu(II)-Catalyzed Dehydrogenative Aminooxygenation : A novel method for synthesizing imidazo[1,2-a]pyridine-3-carbaldehydes under catalytic conditions, emphasizing efficiency and scalability .
- Formylation via Vilsmeier-Haack Reaction : Using DMF as a formylating agent, though this method may require optimization for improved yields (e.g., ~33% reported in some cases) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- X-ray Crystallography : Resolves intramolecular H-bonding interactions (e.g., carbonyl and peri H-5 distances of ~2.5–2.7 Å) and conformational preferences .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects, such as aldehyde proton shifts (~9.5–10.0 ppm) and aromatic ring coupling patterns .
- IR Spectroscopy : Confirms carbonyl stretches (1650–1685 cm⁻¹) and C=N/C-F vibrations (1250–750 cm⁻¹) .
- HRMS : Validates molecular ion peaks and fragmentation patterns for derivatives .
Advanced: How can researchers optimize reaction conditions to improve yields in multi-step syntheses?
Answer:
Key strategies include:
- Catalyst Screening : Lewis acids (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance reaction rates and selectivity in Friedel-Crafts or cross-coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., PEG-400) improve solubility and reduce side reactions in condensations .
- Temperature Control : Microwave-assisted methods reduce reaction times (e.g., from hours to minutes) while maintaining purity .
- Purification Techniques : Column chromatography or recrystallization minimizes impurities, especially in derivatives with competing reactive sites .
Advanced: What strategies resolve contradictions between experimental spectral data and computational models?
Answer:
- Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries to identify systematic errors (e.g., solvent effects in DFT) .
- Dynamic NMR Analysis : Detect conformational flexibility (e.g., hindered rotation) that may explain discrepancies in peak splitting .
- Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to assess their impact on theoretical predictions .
Basic: What are the primary applications of this compound in materials science?
Answer:
- Adsorption : Mesoporous silica functionalized with imidazo[1,2-a]pyridine-3-carbaldehyde derivatives effectively removes Cu(II) ions from aqueous solutions (capacity: ~45 mg/g) via chelation .
- Catalysis : Derivatives serve as ligands in Pd-catalyzed C–C cross-coupling reactions, enhancing reaction efficiency in heterocycle synthesis .
Advanced: How do Lewis acids impact the catalytic synthesis of imidazo[1,2-a]pyridine derivatives?
Answer:
- Mechanistic Role : AlCl₃ activates electrophilic sites during Friedel-Crafts acylation, directing regioselectivity to the C-3 position .
- Catalyst Recycling : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enable reuse over multiple cycles without significant activity loss .
- Side Reactions : Overuse of Lewis acids may promote polymerization; stoichiometric optimization is critical .
Advanced: How can purification challenges in multi-step syntheses be addressed?
Answer:
- Chromatography : Use gradient elution (hexane/EtOAc) to separate polar impurities, particularly in chalcone derivatives .
- Recrystallization : Ethanol/water mixtures efficiently isolate crystalline products with >95% purity .
- In-Situ Monitoring : TLC or LC-MS tracks reaction progress to halt steps before side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
